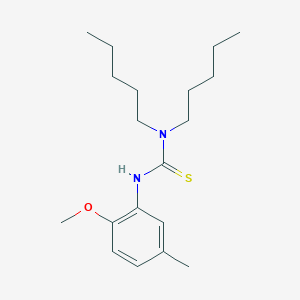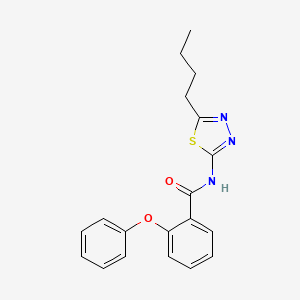![molecular formula C18H12ClN3S B4753958 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4753958.png)
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Overview
Description
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as CTN is a synthetic compound that has been widely studied for its potential applications in scientific research. CTN belongs to the class of compounds known as acrylonitriles, which have been shown to exhibit a range of biological activities including antitumor, antiviral, and antibacterial properties.
Scientific Research Applications
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been studied for its potential as an anticancer agent. Studies have shown that 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile can induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Mechanism of Action
The mechanism of action of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile can induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In particular, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One advantage of using 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful tool for studying the mechanisms of cell death and for developing new cancer therapies. However, one limitation of using 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its toxicity. 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile derivatives with improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile, particularly its effects on the caspase and NF-κB pathways. Additionally, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile may have potential applications in other areas of research, such as antiviral and antibacterial therapies. Overall, 3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile is a promising compound with a range of potential applications in scientific research.
properties
IUPAC Name |
(Z)-3-anilino-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-15-8-6-13(7-9-15)17-12-23-18(22-17)14(10-20)11-21-16-4-2-1-3-5-16/h1-9,11-12,21H/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJYHPPUMXCBI-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(phenylamino)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-fluorophenyl)ethyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4753875.png)
![2,3-dimethyl-N-[3-(4-morpholinyl)propyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4753876.png)
![ethyl 6-{[4-(ethoxycarbonyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4753889.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4753896.png)

![N-({4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4753919.png)
![methyl 2-({[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4753927.png)

![methyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4753946.png)
![1-[3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4753955.png)

![methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B4753966.png)
![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)